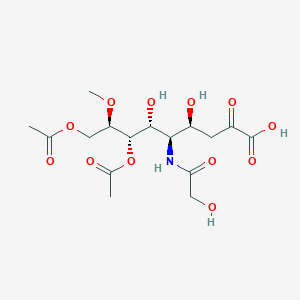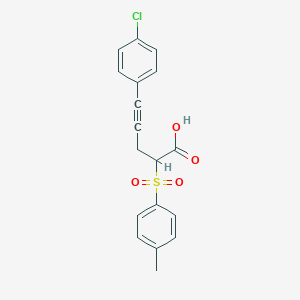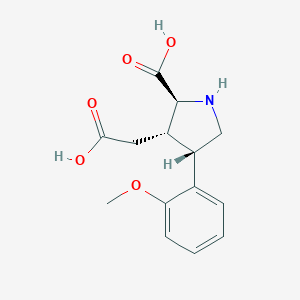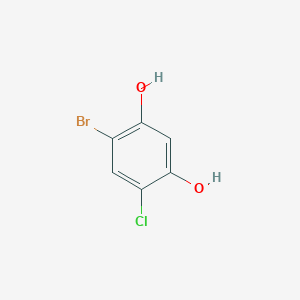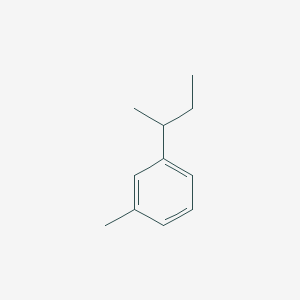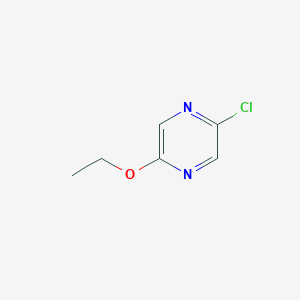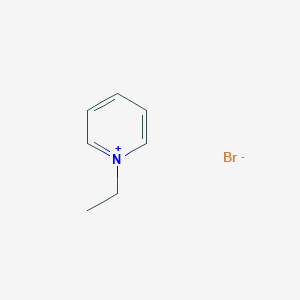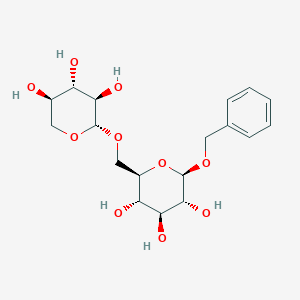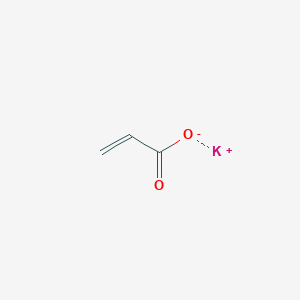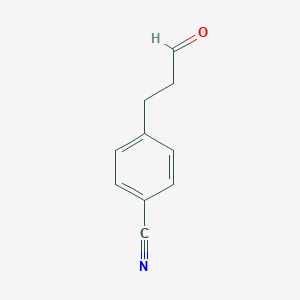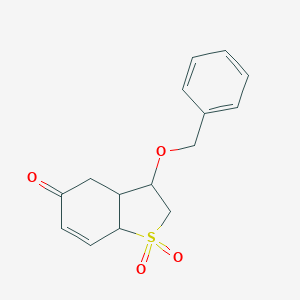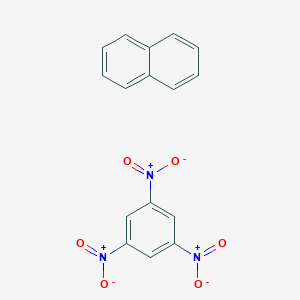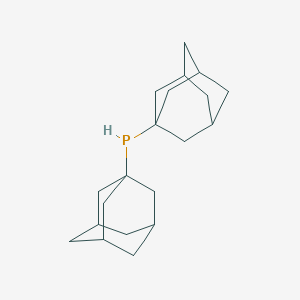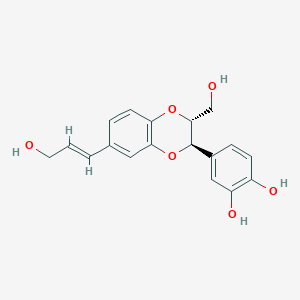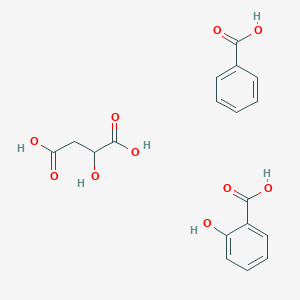
Aserbine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aserbine, also known as 4-(2-aminoethyl)benzenesulfonyl fluoride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Aserbine has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Aserbine has been found to have potential applications in various fields of scientific research. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography. Aserbine has also been used in the synthesis of novel compounds with biological activity, such as inhibitors of acetylcholinesterase and butyrylcholinesterase. Moreover, aserbine has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples.
Mecanismo De Acción
Aserbine is an irreversible inhibitor of serine proteases, including trypsin and chymotrypsin. It binds covalently to the active site of the enzyme, forming a stable complex that inhibits its activity. Aserbine has been found to have a higher affinity for chymotrypsin than for trypsin, which makes it a selective inhibitor of chymotrypsin-like enzymes.
Efectos Bioquímicos Y Fisiológicos
Aserbine has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of intracellular proteins. Aserbine has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aserbine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography, which is a widely used analytical technique in biochemistry and molecular biology. However, aserbine has some limitations for lab experiments. It is an irreversible inhibitor of serine proteases, which means that its effects cannot be reversed once it binds to the enzyme. Moreover, its selectivity for chymotrypsin-like enzymes may limit its use in experiments that involve other serine proteases.
Direcciones Futuras
There are several future directions for the research on aserbine. One direction is the synthesis of novel aserbine derivatives with improved selectivity and potency for specific serine proteases. Another direction is the investigation of the potential applications of aserbine in the treatment of cancer and neurological disorders. Moreover, the development of new analytical methods for the detection of aserbine and its derivatives in biological samples can facilitate their use in scientific research and clinical applications.
Conclusion:
Aserbine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to have unique biochemical and physiological effects. Aserbine has been used as a reagent for the determination of amino acids and peptides, as well as in the synthesis of novel compounds with biological activity. Its mechanism of action involves the irreversible inhibition of serine proteases, and it has been found to have potential applications in the treatment of cancer and neurological disorders. Aserbine has several advantages for lab experiments, but also some limitations. There are several future directions for the research on aserbine, including the synthesis of novel derivatives and the investigation of its potential applications in various fields.
Métodos De Síntesis
Aserbine can be synthesized using various methods, including the reaction of Aserbinechlorobenzenesulfonyl fluoride with ethylenediamine in the presence of a base such as triethylamine. Another method involves the reaction of Aserbinenitrobenzenesulfonyl fluoride with ethylenediamine followed by reduction with hydrogen gas. The purity of aserbine can be increased by recrystallization from ethanol.
Propiedades
Número CAS |
138230-26-9 |
|---|---|
Nombre del producto |
Aserbine |
Fórmula molecular |
C18H18O10 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
benzoic acid;2-hydroxybenzoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H6O3.C7H6O2.C4H6O5/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6;5-2(4(8)9)1-3(6)7/h1-4,8H,(H,9,10);1-5H,(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
PBQGHMHRLALUEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
Sinónimos |
Aserbine benzoic acid - malic acid - propylene glycol - salicylic acid benzoic acid, malic acid, propylene glycol, salicylic acid drug combination |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



